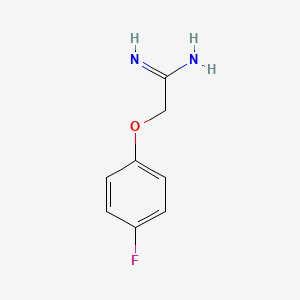

2-(4-Fluoro-phenoxy)-acetamidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGZNIVFWJJFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379173 | |

| Record name | 2-(4-FLUORO-PHENOXY)-ACETAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284029-62-5 | |

| Record name | 2-(4-FLUORO-PHENOXY)-ACETAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacokinetic and Metabolic Profiling of 2 4 Fluoro Phenoxy Acetamidine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to understanding a drug candidate's behavior in a biological system. nih.gov They characterize the journey of a compound from administration to elimination and are crucial for predicting its efficacy and duration of action.

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

In vitro metabolic stability assays are essential early-stage screens in the drug discovery process. nih.gov These experiments measure the susceptibility of a compound to metabolism by drug-metabolizing enzymes. The primary method involves incubating the compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs). nih.gov

The process involves:

Incubating 2-(4-Fluoro-phenoxy)-acetamidine with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.gov

Monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

From this data, key parameters are calculated, which would be presented in a data table.

Table 1: Hypothetical In Vitro Metabolic Stability Parameters for this compound

| Species | Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

A short half-life or high intrinsic clearance suggests the compound is rapidly metabolized, which could lead to low bioavailability and require further chemical modification. nih.gov Conversely, a very long half-life might indicate a risk of drug accumulation.

In Vivo Pharmacokinetic Profiling

In vivo studies in preclinical species, such as rats or mice, are conducted to understand how the compound behaves in a whole organism. nih.gov These studies involve administering the compound, typically through both intravenous (IV) and oral (PO) routes, and then collecting plasma samples at various time points. nih.gov

Analysis of these samples provides crucial pharmacokinetic parameters. nih.gov

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters for this compound in Rats

| Parameter | IV Administration | Oral Administration |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Clearance (CL) (mL/min/kg) | Data not available | N/A |

| Volume of Distribution (Vss) (L/kg) | Data not available | N/A |

| Half-life (t½) (h) | Data not available | Data not available |

| Oral Bioavailability (F) (%) | N/A | Data not available |

Identification and Characterization of Metabolites

Identifying a compound's metabolites is crucial for understanding its clearance pathways and assessing potential safety risks from active or toxic metabolites. nih.gov These studies are conducted using both in vitro systems (like liver microsomes or hepatocytes) and by analyzing in vivo samples (urine, feces, plasma) from pharmacokinetic studies. nih.gov

Advanced analytical techniques, particularly high-resolution mass spectrometry, are used to detect and structurally elucidate the metabolites formed through metabolic reactions such as hydroxylation, N-dealkylation, or glucuronidation. nih.gov For a compound like this compound, potential metabolic pathways could include hydroxylation of the aromatic ring or hydrolysis of the acetamidine (B91507) group.

Prediction of Pharmacokinetic Parameters Using Computational Approaches

In modern drug discovery, computational models are used early in the design phase to predict the ADME properties of compounds before they are synthesized, saving time and resources.

In Silico ADMET Prediction Models

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction relies on computational algorithms that use a compound's chemical structure to estimate its physicochemical and pharmacokinetic properties. nih.gov Various software platforms (e.g., SwissADME, admetSAR, pkCSM) can predict parameters like aqueous solubility, lipophilicity (logP), gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. These models are built on large datasets of experimentally determined properties.

Table 3: Hypothetical In Silico ADMET Predictions for this compound

| Property | Predicted Value | Optimal Range |

| Molecular Weight ( g/mol ) | Data not available | < 500 |

| LogP | Data not available | < 5 |

| H-bond Donors | Data not available | < 5 |

| H-bond Acceptors | Data not available | < 10 |

| GI Absorption | Data not available | High/Low |

| BBB Permeant | Data not available | Yes/No |

| CYP2D6 Inhibitor | Data not available | Yes/No |

Machine Learning Applications in DMPK

Machine learning (ML) has become a powerful tool in drug metabolism and pharmacokinetics (DMPK). ML models, such as random forests and neural networks, are trained on vast historical datasets of compound structures and their associated pharmacokinetic data. nih.gov These models can learn complex structure-property relationships to predict key PK parameters like clearance, volume of distribution, and oral bioavailability with increasing accuracy. nih.gov The goal of these applications is to improve the efficiency of drug development by prioritizing compounds with favorable predicted human pharmacokinetic profiles and reducing late-stage failures.

Enzyme Systems Involved in Biotransformation (e.g., CYP450)

The biotransformation of xenobiotics, including pharmaceutical compounds, is a complex process mediated by a variety of enzyme systems. While direct metabolic studies on this compound are not extensively available in the public domain, the involvement of specific enzyme families can be inferred based on the metabolism of structurally related compounds. The primary enzyme system responsible for the metabolism of a vast array of drugs is the Cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases. nih.govmdpi.com

The chemical structure of this compound, featuring a fluorinated aromatic ring and a phenoxy-acetamide moiety, suggests that it is a likely substrate for several CYP450 isoenzymes. These enzymes play a crucial role in Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis, aiming to increase the hydrophilicity of compounds to facilitate their excretion. nih.gov

CYP450-Mediated Oxidation:

Oxidative metabolism by CYP450 enzymes is a major pathway for the biotransformation of many aromatic and ether-containing drugs. nih.govmdpi.com For this compound, several oxidative reactions are plausible:

Aromatic Hydroxylation: The fluoro-phenoxy group is a likely target for hydroxylation, a common reaction catalyzed by CYP450 enzymes. This can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites.

O-Dealkylation: The ether linkage in the phenoxy group can be cleaved through a process known as O-dealkylation, which is also mediated by CYP450 enzymes. This would result in the formation of 4-fluorophenol (B42351) and an acetamidine-containing metabolite.

Defluorination: The presence of a fluorine atom on the aromatic ring introduces the possibility of oxidative defluorination. This process, which has been observed for other fluorinated aromatic compounds, is catalyzed by specific CYP450 isoforms such as CYP1A2 and CYP3A4 and results in the formation of a phenolic metabolite with the concurrent release of a fluoride (B91410) ion. manchester.ac.ukgenome.jp

Hydrolytic Pathways:

In addition to oxidative metabolism, the acetamidine group of the molecule may be susceptible to hydrolysis. While less common than oxidation for many compounds, enzymatic hydrolysis by esterases or other hydrolases can be a significant metabolic pathway for compounds containing amide or similar functional groups. nih.govyoutube.com Hydrolysis of the acetamidine moiety would lead to the formation of a carboxylic acid derivative, specifically 2-(4-fluoro-phenoxy)-acetic acid, and ammonia (B1221849).

Involvement of Specific CYP450 Isoforms:

Studies on structurally similar phenoxyacetamide derivatives have indicated the involvement of several key CYP450 isoforms in their metabolism. These include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Given the structural similarities, it is reasonable to hypothesize that these same enzymes could be involved in the biotransformation of this compound. The relative contribution of each isoform would depend on the specific binding affinity of the compound to the enzyme's active site.

The table below summarizes the potential metabolic reactions and the enzyme systems likely involved in the biotransformation of this compound, based on data from structurally related compounds.

| Metabolic Pathway | Enzyme System | Potential Metabolites | Supporting Evidence from Related Compounds |

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A2, CYP2D6, CYP3A4) | Hydroxylated derivatives of this compound | Common pathway for aromatic compounds. nih.govmdpi.com |

| O-Dealkylation | Cytochrome P450 | 4-Fluorophenol, Acetamidine derivative | Known metabolic route for drugs with ether linkages. nih.gov |

| Oxidative Defluorination | Cytochrome P450 (e.g., CYP1A2, CYP3A4) | Phenolic metabolite, Fluoride ion | Observed for other fluorinated aromatic compounds. manchester.ac.ukgenome.jp |

| Hydrolysis | Esterases/Other Hydrolases | 2-(4-Fluoro-phenoxy)-acetic acid, Ammonia | Potential pathway for amide-like structures. nih.govyoutube.com |

It is important to reiterate that the information presented is based on the metabolism of analogous structures. Definitive identification of the enzymes and metabolic pathways for this compound would require specific in vitro and in vivo studies with the compound itself.

Toxicological Assessments of 2 4 Fluoro Phenoxy Acetamidine and Its Derivatives

Hazard Identification Methodologies

Hazard identification is the initial step in the risk assessment process and involves determining the potential adverse effects of a substance. numberanalytics.comfiveable.me This process utilizes a variety of data sources, including in vivo, in vitro, and in silico methods, to create a comprehensive profile of a substance's potential hazards. numberanalytics.com For a compound like 2-(4-Fluoro-phenoxy)-acetamidine, this would involve a systematic review of all available scientific data to identify any potential to cause harm. fiveable.me

Modern approaches to hazard identification often employ computer models like (Quantitative) Structure-Activity Relationship ((Q)SAR) and Adverse Outcome Pathways (AOPs) to predict potential toxicity. toxmsdt.com These methods are crucial for prioritizing chemicals for further testing and for filling data gaps where experimental data is unavailable. toxmsdt.com

In vitro cytotoxicity assays are a fundamental component of toxicological screening, providing a rapid and cost-effective means to assess the potential of a chemical to cause cell damage or death. nih.govlnhlifesciences.org These assays are crucial in the early stages of development to identify compounds with a higher risk of toxicity, thereby saving time and resources. lnhlifesciences.org

For a compound such as this compound, a panel of cytotoxicity assays would be employed using various cell lines to determine its effect on cell viability and proliferation. lnhlifesciences.org Commonly used methods include:

MTT and LDH Assays: The MTT assay measures the metabolic activity of cells, while the LDH assay detects the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity. mdpi.com

Neutral Red Uptake: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. nih.gov

Colony Formation Assay: This method evaluates the ability of single cells to grow into a colony, providing information on the long-term survival and proliferative capacity of cells after exposure to a substance. nih.gov

The results from these assays, often presented as IC50 values (the concentration at which 50% of cell viability is inhibited), help to rank the cytotoxic potential of the compound and its derivatives. mdpi.com

Table 1: Illustrative In Vitro Cytotoxicity Data for this compound

| Assay | Cell Line | Endpoint | IC50 (µM) |

|---|---|---|---|

| MTT | HepG2 (Human Liver) | Metabolic Activity | Data Not Available |

| LDH | HepG2 (Human Liver) | Membrane Integrity | Data Not Available |

| Neutral Red Uptake | 3T3 (Mouse Fibroblast) | Lysosomal Integrity | Data Not Available |

| Colony Formation | A549 (Human Lung) | Clonogenic Survival | Data Not Available |

This table is for illustrative purposes only, as specific experimental data for this compound was not available in the searched sources.

Genotoxicity testing is a critical part of safety assessment, designed to detect genetic damage such as gene mutations and chromosomal aberrations that could lead to cancer or heritable diseases. researchgate.net For new chemical entities like this compound, a standard battery of genotoxicity tests is required by regulatory agencies. rsc.org

Key assays in this battery include:

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. researchgate.netnih.gov

In Vitro Micronucleus or Chromosomal Aberration Assay: These assays, typically conducted in mammalian cells, identify damage to chromosomes. rsc.orgyoutube.com

In Vivo Genotoxicity Assay: An in vivo test, such as the rodent micronucleus test, is performed to assess genotoxicity in a whole organism. rsc.org

These tests are conducted with and without metabolic activation (e.g., S9 fraction) to account for metabolites that may be more or less genotoxic than the parent compound. researchgate.net

Table 2: Illustrative Genotoxicity Profile for this compound

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Ames Test | S. typhimurium (TA98, TA100) | With and Without S9 | Data Not Available |

| In Vitro Micronucleus | Human Peripheral Blood Lymphocytes | With and Without S9 | Data Not Available |

| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Data Not Available |

This table is for illustrative purposes only, as specific experimental data for this compound was not available in the searched sources.

Dose-Response Characterization

Dose-response assessment is a fundamental principle in toxicology that establishes the relationship between the dose of a substance and the observed effect. fiveable.mecmmcp.org This quantitative evaluation is crucial for determining safe exposure levels and for risk assessment. numberanalytics.comnumberanalytics.com The process involves analyzing the intensity of a response in relation to the dose administered, which is often depicted graphically as a dose-response curve. toxedfoundation.org

Key parameters derived from dose-response studies include the No-Observed-Adverse-Effect Level (NOAEL) and the Lethal Dose 50 (LD50). cmmcp.orgnih.gov For this compound, establishing a clear dose-response relationship would be essential for understanding its toxic potential and for guiding further safety studies. numberanalytics.com

In Vivo Toxicological Evaluation Models

In vivo toxicological studies in animal models are a critical component of preclinical safety assessment. creative-bioarray.com These studies provide information on the effects of a substance in a whole organism, which cannot be fully replicated by in vitro or in silico methods. nih.gov For a novel compound like this compound, a series of in vivo studies would be conducted in both rodent and non-rodent species to evaluate its safety profile. altasciences.com

These studies typically include:

Acute, Sub-chronic, and Chronic Toxicity Studies: These are conducted to determine the effects of single and repeated doses over different time periods. numberanalytics.comnih.gov

Reproductive and Developmental Toxicity Studies: These studies assess the potential effects on fertility, pregnancy, and fetal development. nih.gov

Carcinogenicity Studies: Long-term studies are performed to evaluate the cancer-causing potential of a substance. nih.gov

The choice of animal models, such as rodents, rabbits, and non-human primates, is based on their physiological and metabolic similarities to humans. creative-bioarray.comnih.gov

Predictive Toxicology and Computational Approaches

Predictive toxicology utilizes computational models to forecast the potential toxicity of chemicals, reducing the reliance on animal testing and accelerating the safety assessment process. nih.govfiveable.me These approaches are becoming increasingly important for screening large numbers of compounds and for prioritizing them for further testing. mdpi.com

In silico toxicity prediction employs computer-based models, such as (Quantitative) Structure-Activity Relationship ((Q)SAR) models, to predict the toxicological properties of a chemical based on its structure. fiveable.meyoutube.com These models are built on large datasets of known chemical structures and their corresponding toxicological data. nih.gov

For this compound, in silico tools could be used to predict a range of toxicological endpoints, including:

Mutagenicity and Carcinogenicity: Predicting the potential to cause genetic mutations or cancer. nih.gov

Hepatotoxicity: Assessing the risk of liver damage. nih.gov

Cardiotoxicity: Evaluating the potential for adverse effects on the heart. nih.gov

Various software platforms and web-based servers are available for in silico toxicity prediction, often providing a consensus of results from multiple models to improve the reliability of the predictions. nih.gov

Table 3: Illustrative In Silico Toxicity Predictions for this compound

| Toxicity Endpoint | Prediction Model | Result | Confidence Level |

|---|---|---|---|

| Mutagenicity (Ames) | (Q)SAR | Data Not Available | Data Not Available |

| Carcinogenicity | (Q)SAR | Data Not Available | Data Not Available |

| Hepatotoxicity | (Q)SAR | Data Not Available | Data Not Available |

| hERG Inhibition | (Q)SAR | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as specific in silico prediction data for this compound was not available in the searched sources.

Computational Chemistry and Chemoinformatics in 2 4 Fluoro Phenoxy Acetamidine Discovery

Virtual Screening for Novel Ligands

Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. uomphysics.net This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-based virtual screening (LBVS) operates on the principle of molecular similarity, which posits that molecules with similar structures are likely to exhibit similar biological activities. nih.gov This method is particularly valuable when the three-dimensional structure of the therapeutic target is unknown, but one or more active ligands have been identified. nih.gov The process begins by creating a model or "pharmacophore" that encapsulates the essential chemical features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. lookchem.com

In the context of discovering 2-(4-Fluoro-phenoxy)-acetamidine, a known active compound with a similar phenoxy-acetamidine scaffold would serve as the template. A pharmacophore model would be generated from this template, defining the spatial arrangement of key functional groups. This model is then used to search large compound databases, like ZINC or ChemBank, for molecules that match the pharmacophore query. justia.comnih.gov Compounds are scored based on how well they fit the model, and those with high similarity scores are selected as potential hits for further investigation. nih.gov

When a high-resolution 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based virtual screening (SBVS) becomes the preferred method. nih.gov SBVS involves docking candidate molecules from a virtual library into the target's binding site and evaluating the quality of the fit using a scoring function. nih.gov This function estimates the binding affinity by considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. google.com

For a compound like this compound, the process would involve preparing the 3D structure of a relevant biological target. A virtual library containing millions of compounds would then be docked into the identified active site. uomphysics.net The screening workflow would rank compounds based on their docking scores, which predict their binding potential. justia.com this compound would emerge as a high-ranking hit if its structural and electronic properties are complementary to the target's binding pocket, forming stable interactions.

Table 1: Illustrative Virtual Screening Hit List This table represents a hypothetical output from a virtual screening campaign that could identify this compound as a promising hit.

| Compound ID | Structure | Docking Score (kcal/mol) | Pharmacophore Fit | Source Library |

| ZINC12345678 |  | -9.8 | 0.92 | ZINC |

| CHEMBL98765 |  | -9.5 | 0.88 | ChEMBL |

| ASINEX456789 |  | -9.1 | 0.85 | Asinex |

| MAYBRIDGE123 |  | -8.9 | 0.81 | Maybridge |

De Novo Design of this compound Derivatives

Following the initial identification of a hit compound, de novo design tools can be employed to create novel molecules that are optimized for the target's binding site. rsc.org Unlike virtual screening, which searches existing libraries, de novo design algorithms build new molecules from scratch, piece by piece (atom-by-atom or fragment-by-fragment).

Starting with the this compound scaffold placed within the target's active site, these programs could suggest modifications to improve binding affinity and other drug-like properties. For instance, the algorithm might explore alternative substitutions on the phenyl ring or modifications to the acetamidine (B91507) group to form additional favorable interactions with specific amino acid residues in the binding pocket. This approach allows for the creative exploration of chemical space to design highly optimized and potentially patentable derivatives. rsc.org

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations provide a highly detailed understanding of a molecule's electronic properties, which are fundamental to its reactivity and interaction with a biological target. For this compound, methods like Density Functional Theory (DFT) can be used to analyze its electronic structure.

These calculations can determine the molecule's 3D conformation, electrostatic potential surface, and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.gov This information is critical for understanding how the molecule will behave within the protein's binding site. For example, the electrostatic potential map can reveal electron-rich and electron-poor regions, predicting where hydrogen bonds or other electrostatic interactions are likely to form. This level of detail helps refine docking poses and explains the specific interactions that stabilize the ligand-protein complex.

Machine Learning and Artificial Intelligence in Compound Optimization

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by building predictive models from large datasets. In the optimization phase of a lead compound like this compound, ML models can be trained to predict key properties such as absorption, distribution, metabolism, and excretion (ADME), as well as toxicity.

By training a model on data from existing compounds, researchers can predict the properties of novel, unsynthesized derivatives of this compound. For instance, an ML model could predict that adding a specific functional group might improve metabolic stability without sacrificing potency. This allows chemists to prioritize the synthesis of compounds with the highest probability of having a balanced, drug-like profile, significantly reducing the number of experimental cycles.

Table 2: Hypothetical Machine Learning Predictions for Optimized Derivatives This table illustrates how machine learning models could be used to score and rank potential derivatives of the lead compound.

| Derivative Name | Modification | Predicted Potency (IC₅₀, nM) | Predicted Permeability (nm/s) | Predicted Metabolic Stability (t½, min) |

| This compound | Lead Compound | 50 | 150 | 45 |

| Derivative 1 | Add -CH₃ to phenyl ring | 45 | 160 | 55 |

| Derivative 2 | Replace -F with -Cl | 65 | 140 | 40 |

| Derivative 3 | Modify acetamidine group | 30 | 120 | 65 |

Cheminformatics Databases and Data Mining for Analogues

Cheminformatics involves the use of computational tools to organize, analyze, and mine vast stores of chemical data. Public and proprietary databases such as ChEMBL, PubChem, and Reaxys contain information on millions of compounds, including their synthesis, properties, and biological activities. nih.gov

For this compound, these databases can be mined to find commercially available analogues for testing, identify known synthetic routes, and gather information on related compounds. uomphysics.net By performing similarity or substructure searches, researchers can quickly identify all known molecules containing the fluoro-phenoxy or acetamidine moieties. Data mining this information can reveal structure-activity relationships (SAR) from previous studies, providing valuable insights that can guide the optimization of the lead compound.

Advanced Analytical Methodologies for 2 4 Fluoro Phenoxy Acetamidine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation of "2-(4-Fluoro-phenoxy)-acetamidine" from impurities, starting materials, and by-products. These methods are also crucial for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound". Its high resolution and sensitivity make it ideal for both qualitative and quantitative purposes. A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities. For instance, a mobile phase starting with a higher percentage of an aqueous buffer (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol) allows for the elution of compounds with a wide range of polarities. lcms.cznih.gov Detection is commonly achieved using a UV detector, as the aromatic ring in "this compound" will absorb UV light at a specific wavelength. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. nih.gov The stability of the compound can also be monitored over time using HPLC analysis. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For "this compound", which may have limited volatility due to its polar functional groups, derivatization might be necessary to increase its thermal stability and volatility. nih.gov A common derivatization strategy involves converting the polar amine and amidine groups into less polar derivatives.

Once volatilized, the sample is transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be used for quantification, with the latter offering higher sensitivity for nitrogen-containing compounds. GC is particularly useful for detecting and quantifying volatile organic impurities. nih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are vital for elucidating the molecular structure of "this compound" and can also be used for its quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of "this compound". Furthermore, ¹⁹F NMR is particularly valuable for confirming the presence and electronic environment of the fluorine atom on the phenyl ring. nih.gov

In a ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would confirm the different types of protons present in the molecule. For instance, the aromatic protons would appear as a characteristic pattern in the downfield region, while the methylene (B1212753) protons of the acetamidine (B91507) group would be observed further upfield. thermofisher.comresearchgate.net The presence of the para-substituted fluoro-phenoxy group would result in a distinct splitting pattern for the aromatic protons. thermofisher.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C-H adjacent to O) | ~6.9 - 7.1 | Multiplet |

| Aromatic (C-H adjacent to F) | ~7.0 - 7.2 | Multiplet |

| Methylene (-O-CH₂-) | ~4.5 | Singlet |

| Amidine (-NH, -NH₂) | ~5.0 - 7.0 | Broad Singlets |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic technique like Liquid Chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for both quantification and structural confirmation. nih.govnih.goveconference.io

In an LC-MS/MS analysis of "this compound", the compound would first be separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. lcms.cz This parent ion can then be subjected to fragmentation (tandem MS or MS/MS) to produce characteristic daughter ions, which provides a highly specific fingerprint for the compound, enhancing the confidence in its identification. nih.govnih.gov

Table 3: Predicted Mass Spectral Data for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 185.08 | Protonated molecular ion |

| [M+Na]⁺ | 207.06 | Sodium adduct |

| Fragment 1 | 127.05 | Loss of acetamidine group |

| Fragment 2 | 95.02 | Fluorophenyl fragment |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nist.gov The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include the N-H stretching of the amidine group, C-H stretching of the aromatic and methylene groups, C=N stretching of the imine functionality within the amidine, C-O stretching of the ether linkage, and the C-F stretching of the fluorinated phenyl ring. nist.govajchem-a.com The presence and position of these bands can confirm the successful synthesis of the target compound and the absence of starting materials.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amidine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch (amidine) | 1640 - 1690 |

| C-O Stretch (ether) | 1200 - 1300 |

| C-F Stretch | 1100 - 1250 |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, this technique can reveal information about the chromophores present, which are typically the phenyl ring and the acetamidine group. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

While specific UV-Visible spectral data for this compound is not extensively published, analysis of structurally related compounds provides insight into its expected spectral properties. For instance, studies on N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives have shown that the absorption maxima are influenced by the electronic nature of substituents and the solvent used. nih.gov In 1,4-dioxane, these compounds exhibit absorption wavelengths ranging from 294 nm to 400 nm, with the variation attributed to the electron-donating or -withdrawing character of the substituents. nih.gov Similarly, the UV-Vis spectra of 2-chloro-N-(2,4-dinitrophenyl)acetamide have been recorded in various solvents, demonstrating the effect of solvent polarity on the electronic transitions. fishersci.com

Based on these related structures, it is anticipated that this compound would exhibit characteristic absorption bands in the UV region, likely influenced by the fluoro and phenoxy substituents on the aromatic ring. The data in the table below, from a related acetamide (B32628) compound, illustrates how absorption maxima can vary with the solvent, a phenomenon expected for this compound as well.

Table 1: UV-Visible Absorption Maxima for 2-chloro-N-(2,4-dinitrophenyl)acetamide in Different Solvents. researchgate.net

| Solvent | λmax (nm) |

| Dichloromethane | 308 |

| Acetonitrile | 306 |

| Methanol (B129727) | 307 |

| Dimethylformamide | 312 |

| Dimethyl sulfoxide | 314 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological context.

Although the specific crystal structure of this compound is not publicly available, the crystallographic data of closely related N-phenylacetamide derivatives offer a strong basis for predicting its solid-state conformation and packing. For example, the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide has been determined, revealing a monoclinic crystal system with the space group P21/c. researchgate.netsci-hub.se In this structure, molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. researchgate.netsci-hub.se Another related compound, 2-azido-N-(4-fluorophenyl)acetamide, also crystallizes in a monoclinic system and exhibits N-H···O hydrogen-bonded chains. cdnsciencepub.com

These findings suggest that this compound is likely to form similar hydrogen-bonded networks in the solid state, involving the amidine group's N-H donors and the oxygen atom of the phenoxy group or the amidine nitrogen as acceptors. The table below presents a comparison of the crystallographic data for these related acetamide compounds.

Table 2: Comparative Crystallographic Data for Related Acetamide Derivatives.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-chloro-N-(4-fluorophenyl)acetamide researchgate.netsci-hub.se | C₈H₇ClFNO | Monoclinic | P2₁/c | 4.7410(9) | 20.062(4) | 8.9860(18) | 99.60(3) | 842.7(3) | 4 |

| 2-azido-N-(4-fluorophenyl)acetamide cdnsciencepub.com | C₈H₇FN₄O | Monoclinic | P2₁/n | - | - | - | - | - | - |

| 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide nih.gov | C₂₅H₂₂FN₅O₃ | Monoclinic | P2₁/c | 17.226(5) | 13.934(4) | 17.262(5) | 92.180(5) | 4140(2) | 8 |

Electroanalytical Methods

Electroanalytical techniques are powerful for investigating the redox properties of molecules, providing insights into their electron transfer capabilities and potential metabolic pathways. researchgate.net Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed in pharmaceutical analysis to study the electrochemical behavior of active compounds. sci-hub.semdpi.com

For this compound, its electrochemical profile is expected to be influenced by the presence of the electroactive phenoxy and amidine moieties. The fluorine substituent on the phenyl ring can also affect the redox potentials due to its electron-withdrawing nature. Studies on the electrochemical behavior of N-phenylamidines have shown that they undergo irreversible oxidation at a platinum electrode, with oxidation peaks observed between +0.70 and +0.84 V versus a silver/silver ion reference electrode. The electrochemical oxidation of fluoro-substituted anilines has also been investigated, indicating that the oxidation potentials are influenced by the position of the fluorine atom. sci-hub.se

The electroanalysis of aroyl amides has demonstrated that the tertiary amine group is often the site of oxidation, leading to the formation of a radical cation. mdpi.com Given the structural similarities, it is plausible that the amidine group in this compound could undergo a similar oxidation process. The specific potential at which this occurs would be modulated by the electronic effects of the 4-fluorophenoxy group.

Modern electroanalytical methods often utilize modified electrodes to enhance sensitivity and selectivity. For instance, DNA-modified electrodes have been used for the determination of certain pharmaceutical compounds. The application of such advanced electrode materials could be beneficial for the detailed electrochemical characterization of this compound.

Table 3: Common Electroanalytical Techniques and Their Applications in Pharmaceutical Analysis. sci-hub.seresearchgate.netmdpi.com

| Technique | Principle | Typical Application |

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions while measuring the current. | Study of redox processes, reaction mechanisms, and stability of intermediates. |

| Differential Pulse Voltammetry (DPV) | Pulses of fixed magnitude are superimposed on a linear potential ramp, and the current is measured before and after each pulse. | Quantitative analysis with high sensitivity and good resolution of overlapping peaks. |

| Square Wave Voltammetry (SWV) | A square-wave potential is applied to the electrode, and the current is sampled at the end of each forward and reverse pulse. | Rapid quantitative analysis with high sensitivity and suppression of background currents. |

Intellectual Property Considerations in 2 4 Fluoro Phenoxy Acetamidine Development

Patenting Strategies for Novel Chemical Entities

The cornerstone of protecting a novel chemical entity like 2-(4-Fluoro-phenoxy)-acetamidine is the "composition of matter" patent. This type of patent is arguably the most robust form of protection for a new drug, as it provides a monopoly over the manufacture, sale, and use of the drug for any medical application. To secure such a patent in the United States, the invention must meet three key statutory requirements: utility, novelty, and non-obviousness.

A strategic approach to patenting a new chemical entity involves several layers of protection. Beyond the core compound, patent applications may be filed for:

Derivatives and Analogs: Claiming a class of related compounds to broaden the scope of protection.

Stereoisomers: If the compound exists in different spatial arrangements, each isomer can be a separate patentable invention.

Salts, Polymorphs, and Crystalline Forms: Different physical forms of the compound can have unique properties and may be independently patentable.

Methods of Synthesis: A novel and inventive process for manufacturing the compound can be patented, providing an additional layer of protection.

Methods of Use: The application of the compound to treat a specific disease or condition is also a patentable invention.

Filing a provisional patent application is often a crucial first step, allowing researchers to establish an early priority date before all the supporting data has been generated. This is typically followed by a comprehensive non-provisional application and, potentially, an international patent application under the Patent Cooperation Treaty (PCT) to seek protection in multiple countries.

Freedom to Operate Analysis

A Freedom to Operate (FTO) analysis is an essential due diligence step to ensure that the development and commercialization of this compound would not infringe on the existing patent rights of third parties. This investigation is a meticulous search of the patent landscape to identify any potential obstacles.

An FTO analysis should be conducted at the earliest meaningful stage of development, ideally as soon as a lead compound has been identified. The analysis would focus on several key areas:

Compound Patents: Searching for existing patents that claim the core structure of this compound or a closely related chemical scaffold.

Method of Use Patents: Ensuring that the intended therapeutic application of the compound is not already patented by another party for a similar class of molecules.

Process Patents: Evaluating whether the planned synthetic route for the compound infringes on any existing process patents.

The complexity of chemical patent claims, which often use broad Markush structures to cover a wide range of compounds, makes FTO analysis particularly challenging. A thorough FTO analysis provides the basis for risk mitigation strategies and informs decisions about whether to proceed with development, seek a license, or alter the research direction.

Collaboration and Licensing in Academic Drug Discovery

The development of a new chemical entity often originates in an academic or public research institution. Collaborations between academia and the pharmaceutical industry are a key source of innovation and are crucial for translating basic scientific discoveries into new medicines.

In a typical collaboration model, a university might out-license a promising compound like this compound to a pharmaceutical company that has the resources and expertise to conduct preclinical and clinical development. These agreements must be carefully negotiated to define the rights and responsibilities of each party, including:

Licensing Terms: This can involve upfront payments, milestone payments based on developmental progress, and royalties on future sales.

Intellectual Property Ownership: The agreement will specify who owns the initial patent and any subsequent inventions that arise from the collaboration.

Development and Commercialization Responsibilities: The roles of the academic institution and the pharmaceutical company in the ongoing research and development are clearly delineated.

Strategic alliances and partnerships are becoming increasingly common, with some models involving risk-sharing, where a contract research organization (CRO) might accept lower initial payments in return for a share of future profits.

Ethical Considerations in Patenting Biologically Active Compounds

The patenting of biologically active compounds raises a number of ethical considerations. While the patent system is designed to incentivize innovation by rewarding inventors, there is a societal need to ensure that new medicines are accessible and affordable.

Key ethical questions in this area include:

Access to Medicines: Patents grant a period of market exclusivity, which can lead to high prices for new drugs. There is an ongoing debate about how to balance the need for pharmaceutical companies to recoup their research and development costs with the public health imperative to provide access to essential medicines.

Commodification of Life: The patenting of life forms and genetic materials raises fundamental questions about the appropriateness of private ownership over the building blocks of life.

Transparency and Data Sharing: The patent system requires public disclosure of the invention. However, there can be a tension between the desire to protect proprietary information and the scientific norm of open data sharing to accelerate research.

Striking a balance between incentivizing innovation and ensuring equitable access to the fruits of that innovation is a central challenge for the patent system and for society as a whole.

Translational Prospects and Future Research Trajectories for 2 4 Fluoro Phenoxy Acetamidine

Addressing Unmet Medical Needs with Fluorophenoxy Acetamidines

The primary driver for the development of new therapeutic agents is the existence of unmet medical needs. nih.gov These can range from diseases with no effective treatments to conditions where current therapies have significant limitations, such as severe side effects or the development of resistance. frontiersin.org Amidine-containing compounds, the chemical class to which 2-(4-Fluoro-phenoxy)-acetamidine belongs, have emerged as promising agents in combating antimicrobial resistance, a critical global health threat. nih.gov

Fluorophenoxy acetamidines, by virtue of their chemical structure, are being investigated for their potential to act as enzyme inhibitors. mdpi.com Enzymes are crucial for a vast array of biological processes, and their dysregulation is often at the heart of many diseases. nih.gov By selectively blocking the activity of specific enzymes, it is possible to correct pathological conditions. mdpi.com For instance, inhibitors of enzymes like monoamine oxidase (MAO) have proven effective in treating depression and neurodegenerative disorders. nih.gov The phenoxy acetamide (B32628) scaffold has been explored for a variety of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects. nih.gov

The fluorine atom in this compound is a notable feature. The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This suggests that fluorophenoxy acetamidines could offer improved therapeutic profiles compared to their non-fluorinated counterparts.

Exploration of Novel Therapeutic Areas

The structural characteristics of this compound and its relatives point toward several promising, yet underexplored, therapeutic avenues. The core phenoxy acetamide structure is a versatile scaffold that has been investigated for a range of biological activities. nih.gov

Potential Therapeutic Applications for Phenoxy Acetamide Derivatives:

| Therapeutic Area | Potential Mechanism of Action | Research Findings |

| Oncology | Inhibition of key enzymes in cancer cell proliferation, such as HIF-1α. nih.gov | A phenoxy thiazole (B1198619) derivative with methyl and fluoro substitutes showed significant cytotoxic efficacy against multiple cancer cells. nih.gov |

| Inflammatory Diseases | Modulation of inflammatory pathways. | Halogen-containing phenoxy derivatives have demonstrated enhanced anti-inflammatory activity. nih.gov |

| Neurological Disorders | Inhibition of enzymes like monoamine oxidase (MAO), which are implicated in depression. nih.gov | Certain acetamide derivatives have exhibited significant antidepressant activity in preclinical models. nih.govnih.gov |

| Infectious Diseases | Disruption of microbial DNA or membranes, or inhibition of essential microbial enzymes. nih.gov | Amidine-containing compounds are being explored to combat antimicrobial resistance. nih.gov |

| Cardiovascular Diseases | Inhibition of phosphodiesterase-4 (PDE4) is a target for treating heart failure. nih.gov | While not directly linked to phenoxy acetamidines, this highlights the potential for enzyme inhibitors in cardiovascular medicine. |

The acetamidine (B91507) group is a strong base and is protonated at physiological pH, which can facilitate strong interactions with biological targets such as the active sites of enzymes or DNA. nih.gov This property is crucial for the antimicrobial and enzyme-inhibiting activities observed in related compounds. The exploration of this compound in these and other areas, such as targeting eukaryotic initiation factor 2B in neurodegenerative diseases like Alzheimer's, could yield novel therapeutic breakthroughs. googleapis.com

Development of Prodrug Strategies for Enhanced Efficacy

A significant hurdle in drug development is achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The amidine functional group, while often crucial for biological activity, can lead to poor oral bioavailability due to its high basicity and ionization at physiological pH. nih.gov Prodrug strategies offer a powerful solution to this problem by temporarily masking the problematic functional group. nih.govacs.org

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For amidines, several prodrug approaches have been investigated:

N,N'-Dihydroxyamidines: These represent a novel prodrug principle that can improve the oral bioavailability of amidine-containing drugs. They can be activated in vitro by enzyme fractions. acs.org

Carbamates: Synthesis of carbamate (B1207046) analogues has been shown to reduce the toxicity of the parent amidine while maintaining or even improving activity upon oral administration. acs.org A study on carbamate derivatives of a bis-arylamidine found that a 4-fluorophenyl carbamate showed excellent activity. acs.org

(Acyloxy)alkyl Carbamates: This is another strategy to mask the amine functionality and improve properties like lipophilicity. researchgate.net

Oxazolidines: These have been studied as prodrug forms for β-aminoalcohols and can undergo facile hydrolysis at physiological pH. researchgate.net

These strategies could be applied to this compound to enhance its therapeutic potential by improving its drug-like properties.

Integration of Multidisciplinary Approaches for Optimized Compound Design

Modern drug discovery is a highly interdisciplinary endeavor, integrating computational methods with traditional chemistry and biology to accelerate the design and optimization of new drugs. researchgate.netnih.gov For a compound like this compound, these approaches are essential for understanding its mechanism of action and for designing more potent and selective derivatives.

Key Multidisciplinary Approaches in Drug Design:

| Approach | Description | Application to this compound |

| Computational Chemistry | Utilizes computer simulations and modeling to predict how a molecule will interact with a biological target. researchgate.net This includes molecular docking, molecular dynamics, and quantum mechanics calculations. nih.gov | Predicting the binding mode of the compound to target enzymes, guiding the design of derivatives with improved affinity. |

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of the target protein to design molecules that fit perfectly into the binding site. nih.gov | If the target enzyme of this compound is known, SBDD can be used to optimize its interactions. |

| Cheminformatics | Applies data mining and machine learning techniques to large chemical datasets to identify patterns and predict properties of new compounds. nih.gov | Screening virtual libraries of similar compounds to identify other potential drug candidates. |

| High-Throughput Screening (HTS) | Automates the testing of large numbers of compounds to identify "hits" with desired biological activity. | Rapidly testing derivatives of this compound against a panel of biological targets. |

The combination of these techniques allows for a more rational and efficient drug discovery process, reducing the time and cost associated with bringing a new drug to market. researchgate.net

Challenges and Opportunities in the Academic-Industrial Interface

The translation of a promising compound from academic discovery to a marketable drug often requires collaboration between academic institutions and the pharmaceutical industry. acs.orgdrugbank.com These partnerships, while crucial, present both challenges and opportunities. slideshare.netnih.gov

Aspects of Academic-Industrial Collaborations:

| Factor | Description |

| Strengths of Academia | Fertile ground for innovation, discovery of new targets and approaches, and deep expertise in specific research niches. acs.orgdrugbank.com |

| Strengths of Industry | Financial resources for costly clinical trials, expertise in drug development and commercialization, and established infrastructure. drugbank.comvt.edu |

| Challenges | Differing organizational cultures, intellectual property negotiations, and potential for abrupt termination of partnerships due to shifting industry priorities. acs.orgslideshare.net The academic "publish-or-perish" culture can also conflict with the need for secrecy in commercial drug development. nih.gov |

| Opportunities | Pooling of resources and expertise, acceleration of innovation, and the potential to tackle high-risk projects with significant societal benefit, such as those for neglected tropical diseases. acs.orgnih.gov |

Successful collaborations are often built on mutual trust, clear communication, shared goals, and strong project management. acs.org Such partnerships will be vital for realizing the full therapeutic potential of compounds like this compound.

Long-Term Research Goals and Societal Impact

The long-term research goals for this compound and related compounds are intrinsically linked to their potential societal impact. The ultimate aim is the development of new, effective, and safe medicines that address significant unmet medical needs. vt.edu

Future research should focus on:

Target Identification and Validation: Elucidating the specific biological targets of this compound to understand its mechanism of action.

Lead Optimization: Using multidisciplinary approaches to design derivatives with improved potency, selectivity, and pharmacokinetic properties.

Preclinical and Clinical Development: Rigorously evaluating the most promising candidates in preclinical models and eventually in human clinical trials.

Biomarker Discovery: Identifying biomarkers to help select patients who are most likely to respond to treatment and to monitor therapeutic efficacy. nih.gov

The societal impact of successfully developing a drug from this class of compounds could be substantial. For example, a new therapeutic for a neurodegenerative disease, a resistant bacterial infection, or a hard-to-treat cancer could significantly improve patient outcomes and reduce healthcare costs. slideshare.netvt.edu The development of more selective and potent enzyme inhibitors remains a key goal in drug discovery, with the potential to revolutionize the treatment of a wide range of diseases. researchgate.neteurekaselect.com

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Fluoro-phenoxy)-acetamidine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves coupling 4-fluorophenol with a nitrile precursor, followed by amidine formation using formic acid and phosphorus oxychloride (POCl3) . Key steps include:

- pH Control : Maintain pH ~4 during coupling (as in analogous difluorophenoxy-acetophenone synthesis) to minimize side reactions .

- Intermediate Purification : Use steam distillation and benzene extraction (or safer alternatives like ethyl acetate) to isolate intermediates .

- Amidine Formation : Optimize POCl3 stoichiometry and reaction time to maximize yield. Monitor by TLC or HPLC .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm aromatic protons (δ 6.8–7.4 ppm) and amidine NH2 signals (δ 5.5–6.0 ppm, exchangeable). <sup>19</sup>F NMR for fluorine environment .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]<sup>+</sup>). Compare with PubChem data for analogous compounds .

- IR : Detect amidine C=N stretching (~1640 cm<sup>−1</sup>) and aromatic C-F (~1220 cm<sup>−1</sup>) .

Advanced: How does the fluorine substituent influence the compound’s electronic properties and reactivity in enzymatic assays?

Methodological Answer:

The 4-fluoro group increases electron-withdrawing effects, altering the amidine’s pKa and binding affinity. To assess:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials and HOMO-LUMO gaps .

- Enzymatic Assays : Compare inhibition kinetics (Ki) with non-fluorinated analogs using SPR or ITC .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies may arise from purity (>95% by HPLC) or assay conditions. Mitigate by:

- Orthogonal Validation : Cross-check bioactivity with independent assays (e.g., fluorescence polarization vs. radiometric) .

- Batch Analysis : Use LC-MS to confirm lot-to-lot consistency and rule out degradation products .

Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD/ELSD : Use a C18 column (e.g., Zorbax SB-C18) with gradient elution (acetonitrile/0.1% TFA) .

- LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed acetamide) via MRM transitions .

Advanced: How should researchers design stability studies to evaluate storage conditions for this compound?

Methodological Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC .

- Long-Term Stability : Store aliquots at –20°C (desiccated) and test monthly for 12 months .

Advanced: What experimental strategies can elucidate the compound’s interaction with proteolytic enzymes?

Methodological Answer:

- Crystallography : Co-crystallize with target enzymes (e.g., trypsin-like proteases) to resolve binding modes .

- Kinetic Profiling : Measure kcat/KM under varied pH and temperature conditions to map catalytic interference .

Advanced: How can researchers ensure reproducibility in amidine synthesis across laboratories?

Methodological Answer:

- Standardized Protocols : Document SOPs for critical steps (e.g., POCl3 quenching, pH adjustment) .

- Inter-Lab Validation : Share batches with partner labs for cross-validation via NMR and HPLC .

Advanced: What computational tools are suitable for predicting the compound’s ADMET properties?

Methodological Answer:

- QSAR Models : Use SwissADME or ADMETLab2.0 to predict permeability, CYP inhibition, and toxicity .

- Molecular Dynamics : Simulate membrane penetration (e.g., with GROMACS) to assess blood-brain barrier crossing .

Advanced: How can in silico methods guide the design of derivatives with improved selectivity?

Methodological Answer:

- Scaffold Hopping : Use Reaxys or SciFinder to identify bioisosteres for the phenoxy-acetamidine core .

- Docking Studies : Screen virtual libraries against target proteins (e.g., AutoDock Vina) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.